molecular formula C16H22ClN3O B12837320 Cletoquine, (S)- CAS No. 137433-26-2

Cletoquine, (S)-

Cat. No.: B12837320
CAS No.: 137433-26-2
M. Wt: 307.82 g/mol
InChI Key: XFICNUNWUREFDP-LBPRGKRZSA-N
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Description

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for (S)-Cletoquine is (S)-2-((4-((7-chloroquinolin-4-yl)amino)pentyl)amino)ethan-1-ol . This name reflects its stereochemistry at the chiral center, explicitly denoting the S-configuration. The compound features a quinoline backbone substituted with a chlorine atom at position 7 and a pentylamino-ethanol side chain at position 4.

The structural representation highlights:

  • A quinoline ring system with a chlorine atom at position 7.
  • A pentylamino group (five-carbon chain) linked to position 4 of the quinoline ring.
  • An ethanol moiety attached to the terminal amine of the pentyl chain.
  • A single chiral center in the ethanol group, conferring S-stereochemistry.

The simplified molecular-input line-entry system (SMILES) notation for (S)-Cletoquine is N(C(CCCNCCO)C)C1=C2C=CC(=CC2=NC=C1)Cl, with the chiral center explicitly denoted as C[C@@H] for the S-enantiomer.

Synonyms and Registry Identifiers

(S)-Cletoquine is recognized by multiple synonyms and registry identifiers across chemical databases:

Synonym Registry Type Identifier Source
(S)-Desethylhydroxychloroquine Systematic -
Cletoquine, (S)- INN 83CVD213TU
2-[[4-[(7-Chloro-4-quinolyl)amino]pentyl]amino]ethanol IUPAC -
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-, (S)- CAS 4298-15-1
- UNII 83CVD213TU
- ChEMBL CHEMBL580132

Key identifiers :

  • CAS Registry Number : 4298-15-1.
  • UNII Code : 83CVD213TU.
  • ChEMBL ID : CHEMBL580132.

These identifiers facilitate precise tracking in pharmacological and chemical research.

Molecular Formula and Weight Analysis

(S)-Cletoquine has the molecular formula C₁₆H₂₂ClN₃O , derived from its quinoline core and substituted side chains. The molecular weight is 307.82 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 16 12.01 192.16
H 22 1.01 22.22
Cl 1 35.45 35.45
N 3 14.01 42.03
O 1 16.00 16.00
Total - - 307.82

This formula aligns with mass spectrometry data reporting a monoisotopic mass of 307.145140 g/mol . The chlorine atom and nitrogen-rich structure contribute to its polarizability and pharmacokinetic properties, critical for its antimalarial activity.

Properties

CAS No.

137433-26-2

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

IUPAC Name

2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]amino]ethanol

InChI

InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/t12-/m0/s1

InChI Key

XFICNUNWUREFDP-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl

Canonical SMILES

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cletoquine is synthesized through the oxidative N-deethylation of hydroxychloroquine. This reaction is typically catalyzed by liver enzymes such as CYP2D6, CYP3A4, CYP3A5, and CYP2C8 . The reaction conditions involve the use of these enzymes in a controlled environment to ensure the efficient conversion of hydroxychloroquine to cletoquine.

Industrial Production Methods

Industrial production of cletoquine involves the large-scale synthesis of hydroxychloroquine followed by its enzymatic conversion to cletoquine. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Cletoquine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of cletoquine, as well as substituted derivatives that may have different pharmacological properties .

Scientific Research Applications

Scientific Research Applications

Cletoquine has been investigated for various applications across different fields:

  • Antimalarial Activity
    • Cletoquine inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria, by disrupting the heme detoxification pathway essential for the parasite's survival. It has shown superior efficacy compared to standard chloroquine against resistant strains.
    CompoundStrainIC50 (nM)Remarks
    Cletoquine3D724.55Highly effective
    CletoquineK146.50Superior to standard chloroquine
    HydroxychloroquineCQ-resistant255Standard for comparison
  • Antiviral Properties
    • Research indicates that Cletoquine may possess antiviral effects against various viruses, including coronaviruses and HIV. It is hypothesized to modify endosomal pH, inhibiting viral replication . Notable findings include:
      • Effective against HIV by inhibiting protease activity.
      • Activity against influenza virus replication.
      • Potential efficacy in reducing dengue virus titers in infected cells.
  • Immunomodulatory Effects
    • Cletoquine influences critical signaling pathways involved in inflammation and immune response regulation, such as JAK/STAT and NF-κB. This property suggests its utility in treating autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.

Case Studies

  • COVID-19 Treatment Protocols
    • During the COVID-19 pandemic, Cletoquine derivatives were included in treatment protocols. A study in Algeria reported a recovery rate of 98.2% among patients treated with hydroxychloroquine, highlighting the clinical relevance of Cletoquine derivatives in managing infectious diseases .
  • Comparative Efficacy Studies
    • Various studies have assessed the structure-activity relationship (SAR) of Cletoquine analogs, revealing that specific modifications enhance antimalarial effects. Molecular docking studies indicated effective binding to PfCDPK1, a crucial enzyme in the malaria parasite's lifecycle.

Mechanism of Action

Cletoquine exerts its effects by inhibiting the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. This leads to the accumulation of toxic heme, which ultimately kills the parasite . Additionally, cletoquine has been shown to interfere with viral replication, making it effective against certain viruses .

Comparison with Similar Compounds

Research Findings and Clinical Implications

Efficacy in Autoimmune Diseases

  • In rheumatoid arthritis, DHCQ blood levels are strongly associated with reduced disease activity, while HCQ and BDCQ levels correlate with toxicity .
  • Studies suggest that optimizing DHCQ exposure through TDM could enhance treatment outcomes while minimizing adverse effects .

Challenges in Isomer-Specific Analysis

  • However, in the pharmaceutical context, Cletoquine (S)- unequivocally refers to the HCQ metabolite .

Biological Activity

Cletoquine, also known as Desethylhydroxychloroquine oxalate, is a chloroquine derivative with significant biological activity, particularly in the context of anti-infective properties and potential therapeutic applications. This article explores the biological activity of Cletoquine (S-) through various studies, highlighting its mechanisms of action, efficacy against pathogens, and implications for treatment.

Cletoquine exhibits multiple mechanisms that contribute to its biological activity:

  • Antimalarial Activity : Cletoquine has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Studies indicate that it interacts with the heme detoxification pathway, essential for the survival of the parasite within erythrocytes. The compound's ability to form hydrogen bonds with heme enhances its antimalarial efficacy .
  • Antiviral Properties : Research suggests that Cletoquine may have antiviral effects against various viruses, including coronaviruses. It is hypothesized that the compound modifies endosomal pH, thereby inhibiting viral replication .
  • Immunomodulatory Effects : Cletoquine influences several signaling pathways such as JAK/STAT and NF-κB, which are critical in inflammation and immune response regulation . This property could be beneficial in treating inflammatory diseases.

Antimalarial Activity

The antimalarial efficacy of Cletoquine has been quantitatively assessed through various studies. The following table summarizes key findings regarding its inhibitory concentrations (IC50) against different strains of P. falciparum:

CompoundStrainIC50 (nM)Remarks
Cletoquine3D724.55Highly effective
CletoquineK146.50Superior to standard chloroquine
Compound 6aK156.98Moderate activity
HydroxychloroquineCQ-resistant255Standard for comparison

These results demonstrate that Cletoquine is more effective than standard chloroquine against certain resistant strains, indicating its potential as a superior alternative in malaria treatment .

Antiviral Activity

Cletoquine's antiviral properties have been explored in the context of COVID-19 and other viral infections. It has shown effectiveness against:

  • HIV : Inhibits HIV protease, reducing viral load.
  • Influenza : Exhibits activity against influenza virus replication.
  • Dengue Virus : Shows promise in reducing viral titers in infected cells.

Case Studies

A notable case study involved the use of hydroxychloroquine and its derivatives, including Cletoquine, during the COVID-19 pandemic. In Algeria, a protocol incorporating hydroxychloroquine demonstrated a recovery rate of 98.2% among treated patients . This highlights the clinical relevance of Cletoquine derivatives in managing infectious diseases.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of Cletoquine analogs. A comprehensive analysis revealed that modifications to the piperazine side chain significantly influenced biological activity. For instance, compounds with specific steric and hydrophobic properties exhibited enhanced antimalarial effects .

Moreover, molecular docking studies indicated that Cletoquine analogs could effectively bind to PfCDPK1, a crucial enzyme in the malaria parasite's lifecycle. This interaction suggests a targeted approach for developing new antimalarial therapies based on Cletoquine's structure .

Q & A

Basic Research Questions

Q. How to design an initial synthetic route for the (S)-enantiomer of Cletoquine?

  • Methodological Answer : Begin with retrosynthetic analysis to identify key chiral intermediates. Use enantioselective synthesis techniques (e.g., asymmetric catalysis or chiral pool synthesis) to ensure stereochemical purity. Validate each step using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with chiral columns. Purification methods like recrystallization or chiral resolution should align with protocols for similar quinoline derivatives .

Q. What analytical techniques are essential for characterizing Cletoquine (S)-?

  • Methodological Answer :

Structural Elucidation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to confirm stereochemistry and purity.

Chiral Purity : Employ chiral HPLC or circular dichroism (CD) spectroscopy to verify enantiomeric excess (>98%).

Crystallography : Single-crystal X-ray diffraction (XRD) provides definitive proof of absolute configuration.
Reference standardized protocols for quinoline analogs to ensure reproducibility .

Q. How to formulate a research question on Cletoquine’s mechanism of action using the PICO(T) framework?

  • Methodological Answer :

  • Population : Malaria parasites (Plasmodium falciparum).
  • Intervention : Cletoquine (S)- at varying concentrations.
  • Comparison : Racemic Cletoquine or standard antimalarials (e.g., chloroquine).
  • Outcome : Inhibitory concentration (IC₅₀) or hemozoin formation inhibition.
  • Time : 72-hour in vitro assays.
    Example: "Does (S)-Cletoquine exhibit superior antimalarial activity compared to racemic Cletoquine in inhibiting hemozoin formation in P. falciparum over 72 hours?" .

Q. How to ensure reproducibility in Cletoquine synthesis experiments?

  • Methodological Answer : Document reaction conditions (temperature, solvent, catalyst loading) meticulously. Provide full spectral data (NMR, IR, MS) for intermediates and final compounds in supplementary materials. Cross-validate results using independent synthetic routes (e.g., Grignard vs. Suzuki coupling) .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo efficacy data for Cletoquine (S)-?

  • Methodological Answer :

Pharmacokinetic Analysis : Measure plasma stability, protein binding, and metabolic half-life using LC-MS/MS.

Bioavailability Optimization : Test lipid-based formulations or prodrug strategies to enhance absorption.

Model Selection : Compare results across multiple animal models (e.g., murine vs. primate malaria) to account for species-specific metabolic differences.
Use structural equation modeling (SEM) to identify confounding variables .

Q. What strategies optimize Cletoquine’s bioavailability through structural modification?

  • Methodological Answer :

Structure-Activity Relationship (SAR) Studies : Modify the quinoline core with hydrophilic substituents (e.g., hydroxyl groups) to improve solubility.

Prodrug Design : Link Cletoquine to ester or phosphate moieties for enhanced membrane permeability.

Co-crystallization : Explore co-crystals with cyclodextrins to stabilize the (S)-enantiomer in physiological conditions.
Validate modifications using in silico ADMET predictions and in vivo pharmacokinetic studies .

Q. How to analyze synergistic effects of Cletoquine (S)- with other antimalarials?

  • Methodological Answer :

Combination Index (CI) Method : Use the Chou-Talalay approach to calculate CI values at varying drug ratios (e.g., 1:1 to 1:4).

Isobolographic Analysis : Plot dose-response curves to identify additive, synergistic, or antagonistic effects.

Mechanistic Studies : Employ fluorescence quenching or surface plasmon resonance (SPR) to study target binding in combination therapies.
Reference systematic review methodologies for meta-analysis of combination data .

Q. How to apply computational models to predict Cletoquine’s interactions with biological targets?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to hemozoin or cytochrome b.

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of drug-target complexes.

Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding free energies with Gaussian and AMBER.
Validate predictions with experimental mutagenesis (e.g., PfCRT-K76T mutations) .

Data Presentation Guidelines

  • Tables : Include comparative IC₅₀ values for enantiomers, synthetic yields, and pharmacokinetic parameters (e.g., Cmax, t½).
  • Spectroscopic Data : Report chemical shifts (δ ppm), coupling constants (J in Hz), and XRD coordinates in supplementary materials .

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